molecular formula C15H16ClN3OS2 B2656996 (5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1171136-71-2

(5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2656996
CAS RN: 1171136-71-2
M. Wt: 353.88
InChI Key: SSHAJELSQAWMCN-UHFFFAOYSA-N
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Description

“(5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a chemical compound with a specific structure .


Synthesis Analysis

The synthesis of this compound or similar compounds involves complex chemical reactions. For example, a potentially useful nonlinear optical (NLO) organic material, 1‐(5‐chlorothiophen‐2‐yl)‐3‐(24,5‐trimethoxyphenyl)prop‐2‐en‐1‐one(CTTMP), has been synthesized and grown as a high‐quality single crystal by the slow evaporation technique .


Molecular Structure Analysis

The molecular structure of this compound is complex and specific. It is represented by a structural formula in the related literature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are monitored by techniques such as thin layer chromatography .


Physical And Chemical Properties Analysis

This compound is a white to light yellow solid . It has a molecular weight of 147.63 . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

Synthesis and Characterization

Novel compounds including thiophene and thiadiazole derivatives have been synthesized and characterized through various techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These studies focus on the structural optimization and interpretation of theoretical vibrational spectra, employing density functional theory (DFT) calculations. Such research provides insight into the molecular structure, bonding features, and electronic properties of the compounds (Shahana & Yardily, 2020).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of thiophene and thiadiazole derivatives. For example, compounds have shown variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for development as antimicrobial agents (Patel, Agravat, & Shaikh, 2011). This research highlights the importance of structural modifications to enhance antimicrobial efficacy.

Theoretical Studies and Docking

Theoretical studies, including DFT calculations and molecular docking, aid in understanding the antibacterial activity of synthesized compounds. Such studies explore the thermodynamic stability, reactivity, and molecular interactions of compounds, potentially leading to the discovery of new antibacterial agents (Shahana & Yardily, 2020).

Antitubercular and Antifungal Activity

Research into the antitubercular and antifungal activity of novel thiadiazole derivatives is ongoing, with some compounds displaying significant activity against specific bacterial and fungal strains. This suggests the potential for these compounds to be developed into effective treatments for infections (Syed, Ramappa, & Alegaon, 2013).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and if contact occurs, rinse cautiously with water .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS2/c16-12-4-3-11(21-12)15(20)19-7-5-10(6-8-19)14-18-17-13(22-14)9-1-2-9/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHAJELSQAWMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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